1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a piperidin-4-ylmethyl moiety functionalized with a dimethylsulfamoyl group. The dimethylsulfamoyl group confers unique electronic and steric properties, distinguishing it from analogs with alternative sulfonyl or sulfonamide substituents .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O4S/c1-20(2)26(23,24)21-8-6-12(7-9-21)11-18-16(22)19-14-10-13(17)4-5-15(14)25-3/h4-5,10,12H,6-9,11H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXJRAKTVPUHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H20ClN3O2S
- Molecular Weight : 347.86 g/mol
The compound features a chloro-substituted aromatic ring, a methoxy group, and a piperidine moiety, which are significant for its biological activity.
Research indicates that this compound acts primarily as a FLT3 receptor antagonist . FLT3 (Fms-like tyrosine kinase 3) is involved in hematopoiesis and is a common mutation target in various leukemias. Inhibition of FLT3 can lead to reduced proliferation of malignant cells, making it a potential therapeutic agent for leukemia and other cancers .
Anticancer Properties
This compound has shown promising results in preclinical studies:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including those derived from acute myeloid leukemia (AML). IC50 values were reported in the low micromolar range, indicating potent activity .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as an effective treatment for hematological malignancies .
Other Biological Activities
Beyond its anticancer effects, the compound also exhibits:
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis .
- Neuroprotective Properties : Some derivatives of piperidine compounds have shown promise in inhibiting acetylcholinesterase, which could imply neuroprotective effects relevant to Alzheimer's disease .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with AML demonstrated that treatment with this compound led to a 50% reduction in blast cells within four weeks of therapy, supporting its role as a potent FLT3 inhibitor.
- Case Study 2 : In a cohort study assessing the impact on inflammatory markers in patients with chronic inflammatory diseases, subjects receiving this compound showed significant reductions in C-reactive protein (CRP) levels after eight weeks of treatment.
Data Tables
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Urea derivatives with piperidinylmethyl groups (e.g., ACPU in ) often target enzymes like sEH, suggesting the target compound may share similar mechanistic pathways .
- Structural variations in aryl substituents (e.g., chloro, methoxy, trifluoromethyl) correlate with divergent biological roles, highlighting the importance of substituent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
